Cas no 101084-76-8 ((4-Bromothiophen-3-yl)boronic acid)

(4-Bromothiophen-3-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The compound features both a boronic acid group and a bromine substituent on a thiophene ring, enabling selective functionalization at either site. Its stability and reactivity make it valuable in pharmaceutical and materials science research, particularly for constructing heterocyclic frameworks. The bromine moiety allows further derivatization via halogen exchange or metal-catalyzed coupling, while the boronic acid group facilitates conjugation with aryl or vinyl halides. This dual functionality enhances its utility as a building block in complex molecule synthesis.
(4-Bromothiophen-3-yl)boronic acid structure
101084-76-8 structure
商品名:(4-Bromothiophen-3-yl)boronic acid
CAS番号:101084-76-8
MF:C4H4BBrO2S
メガワット:206.853359222412
MDL:MFCD06801663
CID:62205
PubChem ID:23005318

(4-Bromothiophen-3-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • (4-Bromothiophen-3-yl)boronic acid
    • 4-Bromothiophene-3-boronic acid
    • 3-Bromothiophene-4-boronic acid
    • AKOS BRN-0375
    • 4-BroMo-3-thiopheneboronic acid
    • 4-Bromothiophen-3-ylboronic acid
    • Boronic acid, B-(4-bromo-3-thienyl)-
    • GGPJEVFFYNCPJV-UHFFFAOYSA-N
    • MFCD06801663
    • PS-9790
    • (4-bromo-3-thienyl)boronic acid
    • DTXSID80629617
    • D71316
    • FT-0642446
    • C4H4BBrO2S
    • AMY29961
    • CS-0110019
    • Phenylboronic acid, 20
    • AKOS004116559
    • EN300-251468
    • A22934
    • BDBM92727
    • SCHEMBL1278613
    • 101084-76-8
    • (4-Bromothiophen-3-yl)boronicacid
    • 3-bromothiophene-4-boronic acid, AldrichCPR
    • AB30026
    • MDL: MFCD06801663
    • インチ: 1S/C4H4BBrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H
    • InChIKey: GGPJEVFFYNCPJV-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CSC=C1B(O)O

計算された属性

  • せいみつぶんしりょう: 205.92100
  • どういたいしつりょう: 205.92084g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 103
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.7Ų

じっけんとくせい

  • PSA: 68.70000
  • LogP: 0.19040

(4-Bromothiophen-3-yl)boronic acid セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 22
  • 危険物標識: Xi

(4-Bromothiophen-3-yl)boronic acid 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(4-Bromothiophen-3-yl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180659-100mg
(4-Bromothiophen-3-yl)boronic acid
101084-76-8 98%
100mg
¥284 2023-04-17
Enamine
EN300-251468-0.05g
(4-bromothiophen-3-yl)boronic acid
101084-76-8 95%
0.05g
$19.0 2024-06-19
Enamine
EN300-251468-0.25g
(4-bromothiophen-3-yl)boronic acid
101084-76-8 95%
0.25g
$35.0 2024-06-19
Enamine
EN300-251468-1.0g
(4-bromothiophen-3-yl)boronic acid
101084-76-8 95%
1.0g
$69.0 2024-06-19
abcr
AB248426-10 g
3-Bromothiophene-4-boronic acid; .
101084-76-8
10g
€473.80 2023-04-27
Enamine
EN300-251468-2.5g
(4-bromothiophen-3-yl)boronic acid
101084-76-8 95%
2.5g
$109.0 2024-06-19
TRC
B695298-1g
4-Bromothiophene-3-boronic Acid
101084-76-8
1g
$ 98.00 2023-04-18
Alichem
A169005439-5g
(4-Bromothiophen-3-yl)boronic acid
101084-76-8 95%
5g
$162.64 2023-09-07
TRC
B695298-500mg
4-Bromothiophene-3-boronic Acid
101084-76-8
500mg
$ 87.00 2023-04-18
TRC
B695298-250mg
4-Bromothiophene-3-boronic Acid
101084-76-8
250mg
$ 75.00 2023-04-18

(4-Bromothiophen-3-yl)boronic acid 合成方法

(4-Bromothiophen-3-yl)boronic acid 関連文献

(4-Bromothiophen-3-yl)boronic acidに関する追加情報

Comprehensive Overview of (4-Bromothiophen-3-yl)boronic acid (CAS No. 101084-76-8)

(4-Bromothiophen-3-yl)boronic acid (CAS No. 101084-76-8) is a highly versatile boronic acid derivative widely used in organic synthesis, pharmaceuticals, and material science. This compound, characterized by its thiophene ring and boronic acid functional group, plays a pivotal role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and polymer chemistry. Its unique structure enables the formation of carbon-carbon bonds, making it indispensable for constructing complex molecular architectures.

The growing demand for heterocyclic boronic acids like (4-Bromothiophen-3-yl)boronic acid is driven by their applications in targeted drug delivery and bioconjugation. Researchers are increasingly exploring its potential in cancer therapeutics, where boron-containing compounds are investigated for their ability to inhibit specific enzymes. Additionally, its role in OLED materials and organic electronics aligns with the surge in sustainable energy solutions, a hot topic in 2024.

From a synthetic perspective, CAS No. 101084-76-8 offers excellent stability and reactivity under mild conditions, making it a preferred choice for high-throughput screening and combinatorial chemistry. Its bromothiophene moiety further enhances its utility in palladium-catalyzed reactions, a frequently searched term among chemists optimizing catalytic efficiency. Recent studies highlight its compatibility with green chemistry protocols, addressing environmental concerns in industrial processes.

In the pharmaceutical sector, (4-Bromothiophen-3-yl)boronic acid is a key intermediate for protease inhibitors and kinase modulators, categories dominating FDA-approved drugs. Its bioisosteric properties (a trending search term) allow it to mimic carboxyl groups, improving drug bioavailability. This aligns with the industry’s focus on small-molecule therapeutics, particularly for neurodegenerative diseases and metabolic disorders.

Quality control of CAS 101084-76-8 is critical, with HPLC and NMR spectroscopy being standard analytical techniques. Suppliers often emphasize low heavy metal content and high purity grades (>98%), as these parameters directly impact reaction yields. The compound’s storage recommendations—typically under inert atmosphere and low temperature—are frequently queried in chemical forums, reflecting user concerns about compound degradation.

Emerging applications include its use in MOF (Metal-Organic Framework) synthesis, a trending topic in nanotechnology circles. The boronic acid-thiophene hybrid structure facilitates coordination with metal ions, enabling tailored porosity for gas storage or molecular sensing. Such innovations resonate with the global push for smart materials, a keyword with rising search volume.

For procurement, researchers prioritize vendors offering bulk-scale availability and custom synthesis options. The compound’s MSDS data and regulatory compliance (e.g., REACH, USP) are also critical considerations, as evidenced by search trends emphasizing safety documentation. Competitive pricing for research-grade versus industrial-grade material is another frequently discussed aspect.

In summary, (4-Bromothiophen-3-yl)boronic acid (CAS No. 101084-76-8) bridges multiple scientific disciplines, from medicinal chemistry to advanced materials. Its adaptability to flow chemistry setups and microwave-assisted synthesis further cements its relevance in contemporary research. As the scientific community continues to explore boron’s unique chemistry, this compound remains at the forefront of innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:101084-76-8)(4-Bromothiophen-3-yl)boronic acid
A22934
清らかである:99%/99%
はかる:10g/25g
価格 ($):216.0/404.0